molecular formula C9H8N4O2 B2976115 4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid CAS No. 1781799-07-2

4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid

Cat. No. B2976115
CAS RN: 1781799-07-2
M. Wt: 204.189
InChI Key: RCVLPFIXVYFZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N4O2 . It is not intended for human or veterinary use and is for research use only .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been reported in various studies . For instance, one method involves the reaction of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate . Other methods involve reactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases, such as PubChem . The compound has a molecular weight of 204.189.


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been studied for their various chemical reactions . These reactions include interactions with diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . The compound has a molecular formula of C9H8N4O2 and a molecular weight of 204.189.

Scientific Research Applications

Synthetic Methodologies and Intermediates Research into pyrazolo[4,3-d]pyrimidines, including compounds similar to 4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid, has provided valuable insights into synthetic methodologies for creating heterocyclic compounds with potential biological activities. A notable study by Reddy et al. (2005) reported a general synthetic approach to pyrazolo[4,3-d]pyrimidines, utilizing aldehydes, arylideneanilines, carboxylic acids, and orthoesters as one-carbon units for bridging amino functions of 4-amino-1-alkyl-3-propylpyrazole-5-carboxamides (Reddy, G. M., Reddy, N. R., & Reddy, B. P., 2005). This methodology provides a foundation for the synthesis of compounds with structural similarities to this compound, highlighting the compound's relevance as a synthetic intermediate in heterocyclic chemistry.

Biological Evaluation and Potential Applications Further extending the scope of research, Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines, evaluating their anticancer and anti-5-lipoxygenase activities. This study underscores the therapeutic potential of compounds structurally related to this compound, suggesting possible applications in cancer treatment and inflammation reduction (Rahmouni, A., Souiei, S., & Belkacem, M. A., 2016).

Advanced Material Science Applications On the materials science front, Hussain et al. (2020) explored the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, including those related to pyrimidine structures. Their findings, derived from DFT and TDDFT calculations, highlight the significant potential of pyrimidine derivatives in nonlinear optics (NLO) and optoelectronic applications, underscoring the broad utility of compounds like this compound in high-tech applications (Hussain, A., Khan, M. U., & Ibrahim, M., 2020).

Future Directions

The future directions for “4-(3-Methylpyrazol-1-yl)pyrimidine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological activities . This could lead to the development of new drugs and therapies.

properties

IUPAC Name

4-(3-methylpyrazol-1-yl)pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-3-5-13(12-6)7-2-4-10-8(11-7)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLPFIXVYFZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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